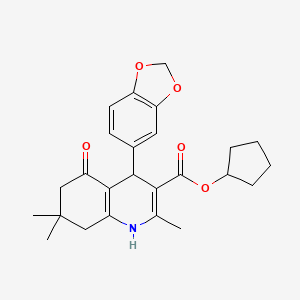![molecular formula C26H21IN2O4 B10896101 2-iodo-6-methoxy-4-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl benzoate](/img/structure/B10896101.png)
2-iodo-6-methoxy-4-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-IODO-6-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL BENZOATE is a complex organic compound that features a combination of aromatic rings, iodine, methoxy, and pyrazole groups
Métodos De Preparación
The synthesis of 2-IODO-6-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of the core aromatic structure, which involves the iodination of a methoxy-substituted benzene derivative.
Formation of Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.
Coupling Reactions: The final step involves coupling the iodinated aromatic compound with the pyrazole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-IODO-6-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-IODO-6-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The iodine and methoxy groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar compounds include other iodinated aromatic compounds and pyrazole derivatives. Compared to these, 2-IODO-6-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
2-IODO-4-METHOXYBENZOIC ACID: Similar in structure but lacks the pyrazole ring.
4-IODO-2-METHOXY-6-METHYLPHENYL BENZOATE: Similar but with different substitution patterns on the aromatic ring.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C26H21IN2O4 |
|---|---|
Peso molecular |
552.4 g/mol |
Nombre IUPAC |
[2-iodo-6-methoxy-4-[(Z)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H21IN2O4/c1-16-9-11-20(12-10-16)29-25(30)21(17(2)28-29)13-18-14-22(27)24(23(15-18)32-3)33-26(31)19-7-5-4-6-8-19/h4-15H,1-3H3/b21-13- |
Clave InChI |
ZNNFOVWWKAUUDS-BKUYFWCQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)I)OC(=O)C4=CC=CC=C4)OC)/C(=N2)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OC(=O)C4=CC=CC=C4)OC)C(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(cinnamoyloxy)-1-naphthyl]methane](/img/structure/B10896023.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B10896041.png)

![N-(1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10896051.png)
![2-{(2E)-2-[(2E)-(3-bromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10896057.png)
![2-hydroxy-N'-[(1Z)-2-methylcyclohexylidene]benzohydrazide](/img/structure/B10896061.png)
![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10896071.png)
![1-(biphenyl-4-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B10896080.png)
![2-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10896087.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10896090.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10896095.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methylbenzamide](/img/structure/B10896105.png)
![Methyl 2-{4-[(4-fluorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10896109.png)
